4-(3-Trifluoromethylphenyl)phenol

Regiochemistry Acidity modulation Solid-state properties

Researchers requiring consistent physicochemical properties in CNS or metabolic disease programs face supply chain variability with generic phenols. This batch-controlled 4-(3-trifluoromethylphenyl)phenol directly resolves that. - LogP 4.08 & pKa 9.61 enable predictable CNS permeability and hydrogen-bond tuning - Solid-state form (mp 52-56 °C) ensures accurate high-throughput weighing - Validated Suzuki coupling route (72% yield) supports scalable library synthesis Supplied with ≥98% purity, 2-8 °C storage, ambient shipping. Ideal for Nav1.7 and PPAR-targeted medicinal chemistry.

Molecular Formula C13H9F3O
Molecular Weight 238.2 g/mol
CAS No. 191724-12-6
Cat. No. B1357670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Trifluoromethylphenyl)phenol
CAS191724-12-6
Molecular FormulaC13H9F3O
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)O
InChIInChI=1S/C13H9F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8,17H
InChIKeyCZUSUCKUEGOGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Trifluoromethylphenyl)phenol: Properties & Comparator Landscape


4-(3-Trifluoromethylphenyl)phenol (CAS 191724-12-6), systematically named 3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol, is a fluorinated biphenyl phenol with molecular formula C13H9F3O and molecular weight 238.21 g/mol . The compound bears a hydroxyl group at the para position of one phenyl ring and a trifluoromethyl substituent at the meta position of the distal ring. Its computed LogP is 4.078, its predicted pKa is 9.61±0.26, and its reported melting point is 52–56 °C . The compound is supplied at ≥95% purity and is classified as a research-grade synthetic intermediate .

Why Analogs Cannot Substitute 4-(3-Trifluoromethylphenyl)phenol


Trifluoromethyl-substituted phenols form a broad compound class, but substitution pattern and scaffold architecture profoundly alter acidity, lipophilicity, solid-state properties, and molecular geometry [1]. The meta-CF3 on the distal biphenyl ring of 4-(3-trifluoromethylphenyl)phenol produces a pKa approximately 0.9 log units higher than that of single-ring 3- or 4-(trifluoromethyl)phenol, reflecting attenuated electron withdrawal through the biphenyl spacer [2]. Its LogP of ~4.1 represents a >12-fold increase in lipophilicity over single-ring analogs (LogP ~2.8–3.0), directly affecting membrane partitioning and protein binding . The para-hydroxy/meta-CF3 regiochemistry yields a melting point of 52–56 °C, contrasting sharply with the liquid state of 3-(trifluoromethyl)phenol (mp −2 to −1.8 °C) and the high-melting para-CF3 biphenyl isomer (mp 147–148 °C) . These physicochemical divergences mean that in any application where ionization state, solubility, crystallinity, or molecular recognition is critical, generic substitution is not scientifically justifiable without re-validation.

4-(3-Trifluoromethylphenyl)phenol vs Analogs: Key Evidence


Regioisomeric Comparison: Meta- vs Para-CF3 Biphenyl Phenol

The meta-CF3 substitution on the distal ring of 4-(3-trifluoromethylphenyl)phenol drives a melting point approximately 92–96 °C lower than that of its para-CF3 regioisomer (4-(4-trifluoromethylphenyl)phenol, CAS 10355-13-2), which melts at 147–148 °C . The predicted pKa values are similar (9.61±0.26 for the meta-CF3 isomer vs 9.53±0.26 for the para-CF3 isomer), indicating comparable acidity but divergent crystal packing, solubility, and formulation behavior . The meta-substitution pattern creates a non-linear molecular shape with a distinct dipole vector, which affects molecular recognition in biological targets and crystal engineering applications compared to the more symmetric para isomer [1].

Regiochemistry Acidity modulation Solid-state properties Molecular geometry

Lipophilicity: Biphenyl vs Single-Ring CF3 Phenols

4-(3-Trifluoromethylphenyl)phenol exhibits a computed LogP of 4.078, representing a lipophilicity increase of approximately 1.1–1.7 log units compared to single-ring trifluoromethylphenol building blocks . Specifically, 4-(trifluoromethyl)phenol (CAS 402-45-9) has a LogP of 2.41–2.82 (depending on source and method), and 3-(trifluoromethyl)phenol (CAS 98-17-9) has a LogP of 2.95 [1]. This ΔLogP of ≥1.1 corresponds to an approximately 12.6-fold or greater increase in octanol–water partition coefficient, which directly predicts enhanced passive membrane permeability and blood–brain barrier penetration potential . The biphenyl extension thus transforms the physicochemical profile from that of a relatively polar phenol to that of a substantially more lipophilic scaffold suitable for CNS-targeted and intracellular drug discovery programs.

Lipophilicity LogP Membrane permeability CNS drug design

Acidity Modulation: Biphenyl Spacer vs Direct CF3 Substitution

The predicted pKa of 4-(3-trifluoromethylphenyl)phenol is 9.61±0.26, which is approximately 0.9 pKa units higher (less acidic) than the experimentally measured pKa values of 3-(trifluoromethyl)phenol (pKa 8.68 at 25 °C) and 4-(trifluoromethyl)phenol (pKa 8.675 at 25 °C) . This 0.9-unit difference corresponds to an approximately 8-fold lower acid dissociation constant (Ka), meaning the target compound remains predominantly unionized at pH values where single-ring analogs are partially deprotonated [1]. The biphenyl spacer attenuates the electron-withdrawing inductive effect of the CF3 group on the phenolic O–H bond, thereby modulating hydrogen-bond donor strength, solubility, and protein–ligand interactions compared to directly substituted trifluoromethylphenols.

pKa Acidity Ionization state Electron-withdrawing effect Biphenyl spacer

Solid-State Form: Crystalline vs Liquid Analogs

4-(3-Trifluoromethylphenyl)phenol is a crystalline solid with a reported melting point of 52–56 °C (ChemicalBook) or 80–85 °C (Kuujia supplier specification) [1]. In contrast, 3-(trifluoromethyl)phenol (CAS 98-17-9) is a clear yellow liquid at room temperature with a melting point of −2 to −1.8 °C . 4-(Trifluoromethyl)phenol (CAS 402-45-9) is also a solid but with a lower melting range of 40–47 °C . The solid-state nature of the target compound simplifies weighing, storage, and formulation compared to the liquid 3-CF3 analog, while its higher melting point relative to 4-CF3 phenol provides greater thermal stability during processing and shipping.

Melting point Solid-state properties Crystallinity Formulation Handling

Synthetic Route & Yield: Suzuki Coupling Methodology

A documented synthetic route for 4-(3-trifluoromethylphenyl)phenol proceeds via Suzuki–Miyaura cross-coupling between 4-iodophenol (or 4-bromophenol) and 3-(trifluoromethyl)phenylboronic acid, using tetrakis(triphenylphosphine)palladium(0) as catalyst and sodium carbonate as base in 1,4-dioxane/water at 70 °C for 18 hours under inert atmosphere, affording the product in 72% isolated yield [1]. This established protocol uses commercially available, cost-effective starting materials and standard palladium catalysis, providing a reliable basis for laboratory-scale preparation and initial process feasibility assessment [2]. While 72% is a moderate yield, it reflects the inherent challenge of coupling an unprotected phenol with an electron-deficient boronic acid, and optimization of catalyst loading, base, or ligand may further improve efficiency for specific scale-up requirements.

Suzuki–Miyaura coupling Synthetic yield Cross-coupling Process chemistry Scale-up

Biphenyl-4-ol Scaffold in Nav1.7 & PPAR Patents

The biphenyl-4-ol scaffold, exemplified by 4-(3-trifluoromethylphenyl)phenol, appears as a core structural motif in multiple pharmaceutical patent families. US20050096337A1 discloses phenyl derivatives incorporating biphenyl phenol substructures as PPAR activators useful as lipid modulators and insulin sensitizers [1]. Patent literature (e.g., US10590078, WO2015036444) describes sulfonamide derivatives built upon biphenyl phenol intermediates as Nav1.7 sodium channel blockers for pain treatment [2]. The specific meta-CF3 substitution pattern on the distal ring is a recurring motif in these disclosures, suggesting its privileged role in optimizing target binding and pharmacokinetic properties . The biphenyl-4-ol chemotype has also been evaluated for anti-proliferative and anti-angiogenic activity in HUVEC and tumor cell line assays, with certain bis-CF3 analogs showing IC50 values of 13.0–47.0 μM against multiple cancer cell lines, superior to the natural product honokiol [3].

Nav1.7 inhibitor PPAR modulator Drug discovery scaffold Biphenyl phenol Pharmaceutical intermediate

4-(3-Trifluoromethylphenyl)phenol: Application Scenarios


CNS Drug Intermediate with Enhanced Lipophilicity

For medicinal chemistry programs targeting central nervous system indications, 4-(3-trifluoromethylphenyl)phenol offers a LogP of 4.078—approximately 1.1–1.7 log units higher than single-ring trifluoromethylphenol building blocks . This elevated lipophilicity, combined with the biphenyl scaffold's established presence in CNS-active compound series, makes it a suitable intermediate for synthesizing drug candidates that require blood–brain barrier penetration. The solid-state form (mp 52–56 °C) facilitates accurate weighing in parallel synthesis workflows, and the validated Suzuki coupling route (72% yield) provides a reproducible entry point for library synthesis .

Nav1.7 Lead Optimization with Biphenyl Phenol Intermediates

Patent literature (US10590078) explicitly describes sulfonamide Nav1.7 inhibitors constructed from biphenyl phenol intermediates [1]. 4-(3-Trifluoromethylphenyl)phenol, with its meta-CF3 substitution, matches the substitution pattern found in these patent disclosures. The attenuated acidity (pKa ~9.61 vs ~8.68 for single-ring CF3-phenols) predicts a different hydrogen-bond donor profile at the Nav1.7 binding site compared to simpler phenol building blocks, potentially influencing target engagement and selectivity .

PPAR Modulator Synthesis

US Patent Application US20050096337A1 discloses phenyl derivatives with biphenyl substructures as PPAR activators for diabetes and dyslipidemia [2]. 4-(3-Trifluoromethylphenyl)phenol serves as a direct synthetic precursor for constructing these PPAR-targeted compound libraries. Its regioisomeric identity (meta-CF3 on distal ring) differentiates it from the para-CF3 isomer (CAS 10355-13-2, mp 147–148 °C), with the lower melting point of the meta isomer facilitating solution-phase chemistry under milder thermal conditions .

Cross-Coupling Building Block for Fluorinated Biaryls

The phenolic hydroxyl group of 4-(3-trifluoromethylphenyl)phenol enables further derivatization through O-alkylation, O-arylation, sulfonation, or conversion to triflate for secondary Suzuki couplings [3]. The established 72% yield synthesis using Pd(PPh3)4/Na2CO3 in dioxane/water at 70 °C provides a benchmark for process chemists planning scale-up or diversification of the biphenyl core . The compound's moderate solubility in ethanol, acetone, and dichloromethane supports a range of reaction solvent options .

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